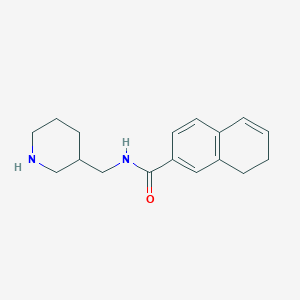![molecular formula C16H19N3O B7415443 N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide](/img/structure/B7415443.png)
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is a compound that belongs to the class of amides It is characterized by the presence of a pyridine ring substituted with an acetamide group and an ethylphenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzylamine with 3-acetylpyridine under appropriate conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-amide structure and have been studied for their medicinal properties.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown significant biological activity.
Uniqueness
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its ethylphenylmethylamino group provides additional sites for chemical modification and potential interactions with biological targets.
Properties
IUPAC Name |
N-[6-[(2-ethylphenyl)methylamino]pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-13-6-4-5-7-14(13)10-17-16-9-8-15(11-18-16)19-12(2)20/h4-9,11H,3,10H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYLPGMZJKHCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CNC2=NC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-2-[(2,2-difluoro-1,3-benzodioxol-5-yl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7415373.png)
![3-[1-[(1-Cyanocyclopropyl)methylsulfonyl]piperidin-4-yl]-2-methylpropanoic acid](/img/structure/B7415379.png)
![(3R,4R)-1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7415387.png)
![2-[2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7415393.png)
![4-[(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7415398.png)

![Methyl 3-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)propanoate](/img/structure/B7415411.png)
![2-(2-cyclopropylpyridin-4-yl)oxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7415423.png)
![2-[(2R,4S)-1-(3,4-dihydro-2H-chromen-4-ylmethyl)-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B7415425.png)
![1-ethyl-4-methyl-5-[(5-methyl-1H-imidazol-2-yl)sulfonylmethyl]triazole](/img/structure/B7415430.png)
![N-[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B7415435.png)
![3-[[[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]amino]methyl]-1H-pyridin-2-one](/img/structure/B7415440.png)
![N-[(5-chloro-2-ethoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-amine](/img/structure/B7415451.png)
